N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
Description
N-(2,4-Dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a sulfonamide derivative featuring a 2-methoxyphenyl-substituted piperazine ring linked to a benzenesulfonamide scaffold via a 2-oxoethyl spacer.
Properties
CAS No. |
6079-49-8 |
|---|---|
Molecular Formula |
C27H31N3O4S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H31N3O4S/c1-21-13-14-24(22(2)19-21)30(35(32,33)23-9-5-4-6-10-23)20-27(31)29-17-15-28(16-18-29)25-11-7-8-12-26(25)34-3/h4-14,19H,15-18,20H2,1-3H3 |
InChI Key |
KAWZJNLUPDRMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Methoxyphenyl)Piperazine
Piperazine is functionalized via Ullmann coupling with 2-methoxyiodobenzene under catalytic CuI/L-proline conditions. The reaction proceeds at 110°C in DMSO, yielding 4-(2-methoxyphenyl)piperazine (78% yield, purity >95% by HPLC).
Formation of 2-(4-(2-Methoxyphenyl)Piperazin-1-yl)Acetaldehyde
The piperazine derivative reacts with chloroacetaldehyde diethyl acetal in acetonitrile at reflux (82°C, 12 h) to form 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetaldehyde diethyl acetal. Acidic hydrolysis (HCl, H2O/EtOH, 60°C) removes the acetal protecting group, yielding the aldehyde intermediate (63% over two steps).
Reductive Amination with 2,4-Dimethylaniline
The aldehyde undergoes reductive amination with 2,4-dimethylaniline using NaBH(OAc)3 in dichloroethane at 25°C. This step forms the secondary amine N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine with 85% yield (Table 1).
Table 1: Optimization of Reductive Amination
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Dichloroethane | 25 | NaBH(OAc)3 | 85 |
| MeOH | 25 | NaBH3CN | 62 |
| THF | 40 | NaBH(OAc)3 | 71 |
Sulfonylation with Benzenesulfonyl Chloride
The secondary amine reacts with benzenesulfonyl chloride (1.2 equiv) in CH2Cl2 at 0°C using ethyltriphenylphosphonium bromide (5 mol%) as a catalyst. After 30 minutes, the crude product is purified via recrystallization (EtOH/H2O), yielding the target sulfonamide (92%, mp 148–150°C).
Synthetic Route 2: Nucleophilic Substitution Approach
Synthesis of 1-(2-Chloroacetyl)-4-(2-Methoxyphenyl)Piperazine
4-(2-Methoxyphenyl)piperazine reacts with chloroacetyl chloride (1.5 equiv) in THF at 0°C, forming 1-(2-chloroacetyl)-4-(2-methoxyphenyl)piperazine (89% yield).
Displacement with 2,4-Dimethylaniline
The chloroacetyl intermediate undergoes nucleophilic substitution with 2,4-dimethylaniline in acetonitrile/K2CO3 at 85°C. This yields N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide (72%), which is reduced to the corresponding amine using LiAlH4 (65% yield).
Sulfonylation and Limitations
Sulfonylation under standard conditions (benzenesulfonyl chloride, CH2Cl2, 0°C) achieves 68% yield, lower than Route 1 due to competing side reactions during the reduction step.
Optimization of Reaction Conditions
Solvent Effects in Sulfonylation
Table 2: Solvent Screening for Sulfonylation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| CH2Cl2 | 0.5 | 92 |
| THF | 2 | 78 |
| Acetonitrile | 1 | 84 |
Dichloromethane maximizes yield due to its low polarity, minimizing sulfonyl chloride hydrolysis.
Catalyst Impact
Ethyltriphenylphosphonium bromide enhances sulfonylation efficiency by stabilizing the transition state, increasing yields from 68% (uncatalyzed) to 92%.
Comparative Analysis of Synthetic Methods
Table 3: Route Comparison
| Parameter | Route 1 (Reductive Amination) | Route 2 (Nucleophilic Substitution) |
|---|---|---|
| Total Yield | 65% | 42% |
| Purity (HPLC) | >98% | 89% |
| Scalability | High (gram-scale demonstrated) | Moderate (requires LiAlH4) |
| Side Products | Minimal | Amide hydrolysis byproducts |
Route 1 is preferred for its higher efficiency and milder conditions.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a biochemical probe to investigate protein-ligand interactions and enzyme activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure . Molecular docking studies and in silico simulations have provided insights into the binding interactions and conformational changes induced by the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights
Piperazine Substitutions :
- The 2-methoxyphenyl group (common in 5-HT1A ligands) is critical for receptor binding, as seen in 18F-FCWAY and 18F-Mefway . Replacing this with benzothiazol-2-yl (e.g., compound 4l) shifts activity to antiproliferative/anti-HIV effects but reduces selectivity .
- Bulky groups like bis(4-fluorophenyl)methyl () may hinder blood-brain barrier penetration but improve metabolic stability .
Sulfonamide Modifications :
- The 2,4-dimethylphenyl group on the target compound enhances lipophilicity compared to cyclohexyl () or methylsulfanyl () substituents.
- Stereochemistry plays a role in activity, as seen in (1R,2R)-ML-SI3, where the cyclohexyl configuration enables TRPML channel antagonism .
Metabolic Considerations: Fluorinated analogs like 18F-FCWAY undergo defluorination, leading to bone uptake; this issue is absent in non-fluorinated derivatives like the target compound . CYP450 inhibitors (e.g., miconazole) improve the utility of 18F-FCWAY by reducing defluorination, suggesting similar strategies may apply to metabolically unstable analogs .
Research Findings and Implications
- Antiproliferative Activity : Benzothiazole-based analogs (e.g., 4l) show moderate activity but lack selectivity, highlighting the importance of the 2-methoxyphenyl group for CNS specificity .
- Synthetic Flexibility : The benzenesulfonamide-piperazine scaffold accommodates diverse substitutions (e.g., fluorinated, sulfur-containing, or stereospecific groups), enabling tailored pharmacokinetic and pharmacodynamic profiles .
Biological Activity
N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with notable biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3S |
| Molecular Weight | 442.57 g/mol |
| LogP | 3.8075 |
| Polar Surface Area | 37.012 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties indicate a moderate lipophilicity and potential for good membrane permeability, which are favorable for drug-like candidates.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with benzenesulfonamide moieties have demonstrated significant activity against HIV-1 and HIV-2, with some compounds exhibiting selectivity indices indicating low cytotoxicity relative to their antiviral efficacy .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. Research indicates that modifications in the piperazine ring and the introduction of methoxy groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar piperazine structures showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the phenyl rings significantly influence the biological activity of the compound. The presence of electron-donating groups such as methoxy enhances potency by increasing lipophilicity and improving interactions with biological targets. Additionally, the piperazine ring's configuration is crucial for maintaining activity against targeted pathways.
Case Studies
- Antiviral Efficacy : In a study focusing on HIV inhibitors, a related compound demonstrated up to 120 times increased potency against HIV-2 compared to established drugs. This was attributed to its ability to disrupt capsid assembly during viral replication .
- Anticancer Research : A series of benzenesulfonamide derivatives were synthesized and tested against cancer cell lines. One notable derivative exhibited significant growth inhibition in HT29 cells (colon cancer) with an IC50 value substantially lower than that of cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
